![molecular formula C19H15N3 B14228149 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- CAS No. 824394-99-2](/img/structure/B14228149.png)
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- is a heterocyclic aromatic organic compound. This compound is part of the benzimidazole family, which is known for its extensive range of therapeutic applications. The structure of this compound includes a benzimidazole core with a methyl group at the 5-position and a 2-(2-pyridinyl)phenyl substituent at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- typically involves the condensation of ortho-phenylenediamine with aldehydes, followed by oxidation. One common method includes reacting ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and purity, making it suitable for both laboratory and industrial production.
Analyse Des Réactions Chimiques
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the benzimidazole core or the substituents, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and pyridinyl positions, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of cancer cells by interfering with their replication and transcription processes. Additionally, the compound’s structure allows it to interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- can be compared with other benzimidazole derivatives, such as:
5-Methyl-1H-benzimidazol-2-amine: This compound has a similar core structure but lacks the pyridinyl substituent, resulting in different chemical and biological properties.
2-Phenylbenzimidazole: This compound has a phenyl group instead of the pyridinyl group, leading to variations in its reactivity and applications.
5-Methoxy-2-benzimidazolethiol:
The uniqueness of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
824394-99-2 |
|---|---|
Formule moléculaire |
C19H15N3 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
6-methyl-2-(2-pyridin-2-ylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C19H15N3/c1-13-9-10-17-18(12-13)22-19(21-17)15-7-3-2-6-14(15)16-8-4-5-11-20-16/h2-12H,1H3,(H,21,22) |
Clé InChI |
VIBLMFDSXXNFCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


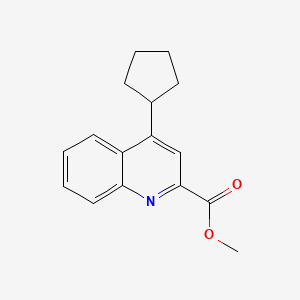
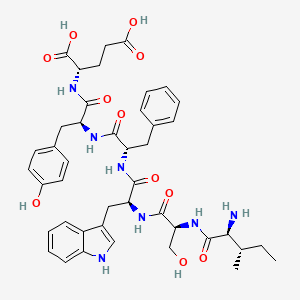
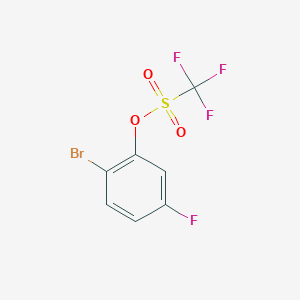
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
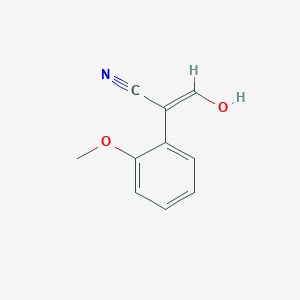
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
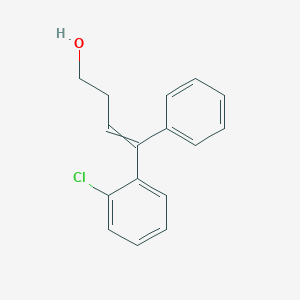

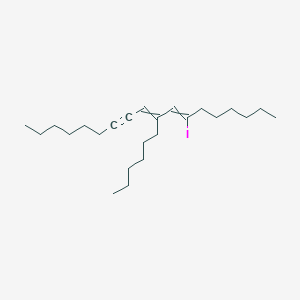
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
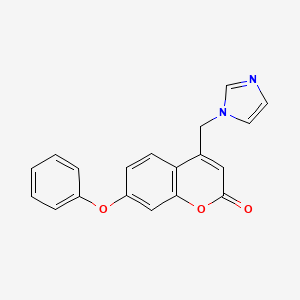
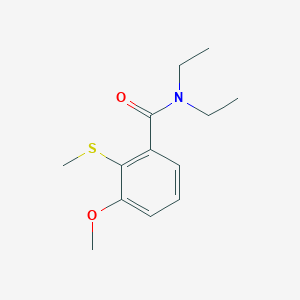
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
